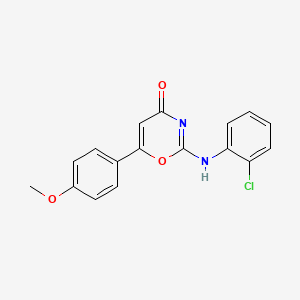![molecular formula C12H8NNa B14389529 sodium;9H-indeno[2,1-b]pyridin-9-ide CAS No. 88223-16-9](/img/structure/B14389529.png)
sodium;9H-indeno[2,1-b]pyridin-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;9H-indeno[2,1-b]pyridin-9-ide is a chemical compound with the molecular formula C12H8NNa It is a derivative of indeno[2,1-b]pyridine, a heterocyclic compound that contains both indene and pyridine rings
Vorbereitungsmethoden
The synthesis of sodium;9H-indeno[2,1-b]pyridin-9-ide typically involves the cyclization of enamidoindenes. One method involves the Vilsmeier-Haack formylation, although this approach has faced challenges due to the formation of dimers instead of the desired monomer . Another method involves the reaction of indanones with acetamide under acidic conditions, which can lead to the formation of 2-acetamidoindene
Analyse Chemischer Reaktionen
Sodium;9H-indeno[2,1-b]pyridin-9-ide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indeno[2,1-b]pyridin-9-one.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions, such as those involving Grignard reagents, can lead to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;9H-indeno[2,1-b]pyridin-9-ide has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium;9H-indeno[2,1-b]pyridin-9-ide involves its interaction with molecular targets and pathways within biological systems. Its effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, leading to the observed biological effects. The specific molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Sodium;9H-indeno[2,1-b]pyridin-9-ide can be compared with other similar compounds, such as:
Indeno[2,1-b]pyridin-9-one: This compound is an oxidized form of this compound and shares a similar core structure.
5H-indeno[1,2-b]pyridin-5-one: Another related compound with a different arrangement of the indene and pyridine rings.
The uniqueness of this compound lies in its specific structure and the presence of the sodium ion, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
88223-16-9 |
|---|---|
Molekularformel |
C12H8NNa |
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
sodium;9H-indeno[2,1-b]pyridin-9-ide |
InChI |
InChI=1S/C12H8N.Na/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12;/h1-8H;/q-1;+1 |
InChI-Schlüssel |
MSWSOOSEYKGUAO-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C2=CC=CC=C2C3=C1N=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


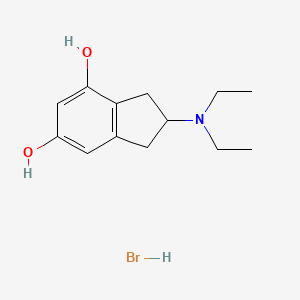
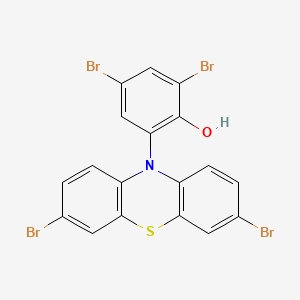
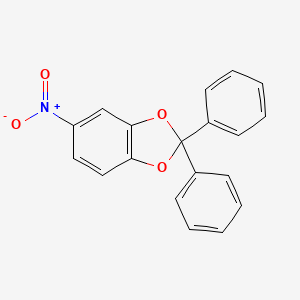

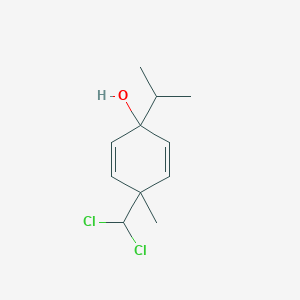
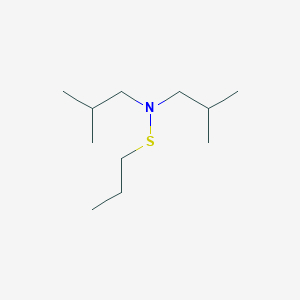
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
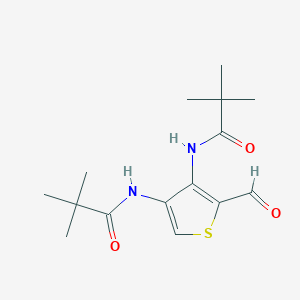
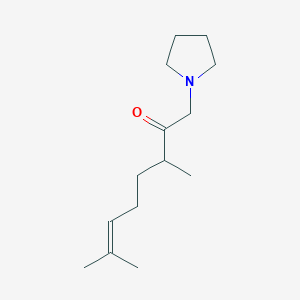
silane](/img/structure/B14389498.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
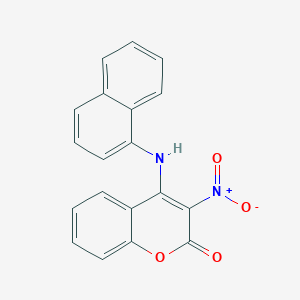
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
